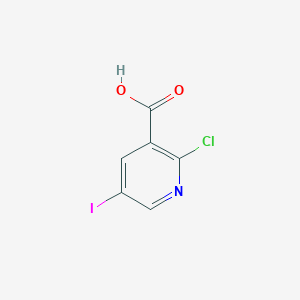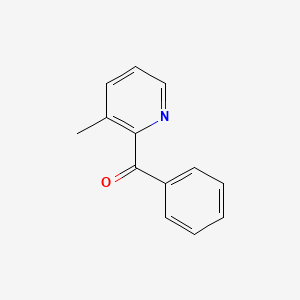
2-Benzoyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through a method involving one-step oxidization . This method involves using phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of 2-Benzoyl-3-methylpyridine obtained by this method can reach up to 95% .Molecular Structure Analysis
2-Benzoyl-3-methylpyridine has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. It contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibria and π-Electron Delocalization
Gawinecki et al. (2006) explored the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines, including 2-benzoyl-3-methylpyridine derivatives. Their study revealed that π-electron delocalization significantly influences the tautomeric preferences of these compounds, highlighting the importance of intramolecular hydrogen bonding and electron-donating substituents in stabilizing specific tautomeric forms (Gawinecki et al., 2006).
Molecular Structure Analysis
Yusof et al. (2006) reported on the molecular structure of a related compound, 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, demonstrating its cis–trans configuration and how it forms a one-dimensional chain in the crystal structure through various interactions. This study provides insights into the structural characteristics and potential for forming supramolecular assemblies (Yusof et al., 2006).
Protecting Group Applications
Vatèle (2005) introduced the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols, which can be applied and removed under mild conditions. This finding suggests potential applications of 2-benzoyl-3-methylpyridine derivatives in synthetic organic chemistry, particularly in the protection and deprotection of functional groups in complex molecule synthesis (Vatèle, 2005).
Glycopyranosides Benzoylation
Evtushenko (2010) described the regioselective benzoylation of methyl and benzyl glycopyranosides by benzoyl chloride in the presence of MoO2(acac)2 as a catalyst, leading to high yields of 3-benzoates. This methodology underscores the utility of benzoyl derivatives, including 2-benzoyl-3-methylpyridine, in the selective modification of carbohydrates, with implications for the synthesis of glycosylated natural products and drug molecules (Evtushenko, 2010).
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

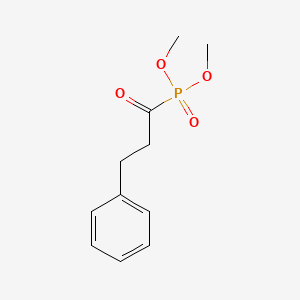
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
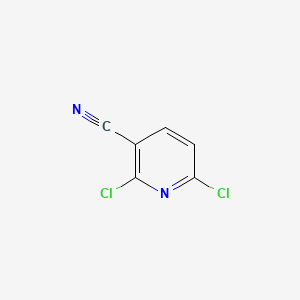
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)


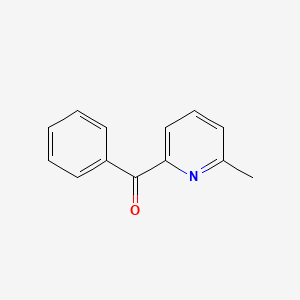

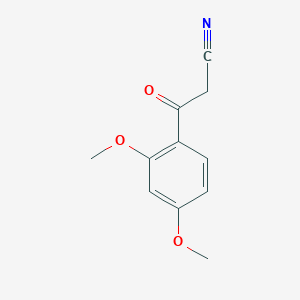
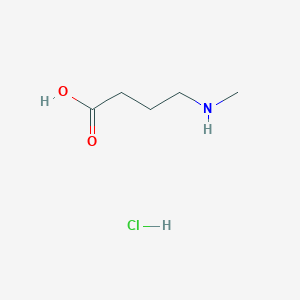

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
